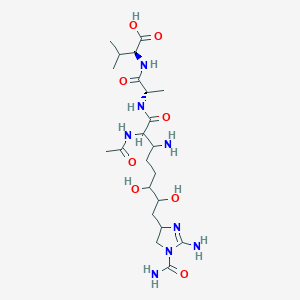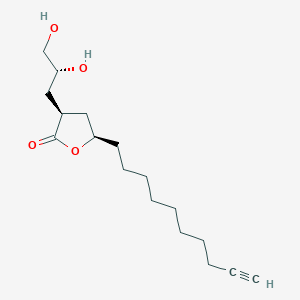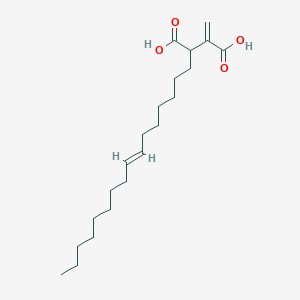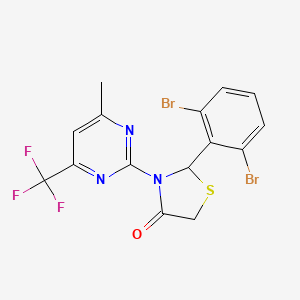
Polonium-208 atom
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-208 atom is the radioactive isotope of polonium with relative atomic mass 207.98123 and half-life of 2.898 years.
Wissenschaftliche Forschungsanwendungen
Extraction from Bismuth Solutions
Polonium-208, produced in cyclotron irradiation of bismuth targets, can be efficiently extracted. A method using lanthanum fluoride and diisopropyl or diisobutyl carbinol from hydrochloric acid solutions achieves over 98% yield, crucial for remote control and rapid processing in laboratory settings (Moore, 1960).
Ionization Energy Determination
At CERN’s ISOLDE facility, 208Po was produced for fundamental studies. Using Resonance Ionization Spectroscopy with a tunable dye laser, 110 previously undocumented odd-parity Rydberg states were observed, and the first ionization energy of polonium was precisely determined, enhancing our understanding of this rare element (Fink et al., 2019).
Radiotoxicity Studies
The production of radiotoxic polonium isotopes (208-210Po) in lead spallation targets was analyzed using alpha-counting of lead samples. This research provides insights into the correlation between proton beam profile and polonium isotope production, significant for radiological safety and nuclear research (Lorenz et al., 2014).
Environmental and Biological Applications
Improved techniques for recovering and measuring polonium-210 from environmental materials have been developed. Efficient plating of polonium onto silver discs for α-activity measurement in sediment and tissue samples is one such advancement, providing more accurate environmental assessments (Smith & Hamilton, 1984).
Bacterial Interaction Studies
Research involving the interaction of bacteria with polonium, specifically the uptake of polonium and sulfur by bacteria, has been conducted. This study is pivotal for understanding the environmental behavior and mobility of polonium isotopes in ecosystems (Cherrier et al., 1995).
Gamma-Ray Spectroscopy
The gamma-ray spectrum of Polonium-209, containing Polonium-208, was analyzed to understand the radiation properties of these isotopes. This research contributes to our knowledge of radioactive decay and gamma radiation from polonium isotopes (Daggett & Grove, 1955).
Isotopic Analysis
Spectrographic methods were used to determine isotopic ratios of polonium, produced by proton bombardment of Bi209. This research aids in understanding the isotopic composition of polonium for various scientific applications (Hunt & Pish, 1956).
Rapid Source Preparation for Alpha Spectrometry
Copper sulfide microprecipitation was developed for rapid preparation of polonium counting sources in alpha spectrometry. This technique is faster and more convenient than traditional methods, with little interference from other radionuclides, important for environmental and biological sample analysis (Guérin & Dai, 2013).
Review of Analytical Methodology
A review of the analytical methodology for determining Polonium-210 in environmental materials was conducted. This comprehensive review addresses the challenges and optimization strategies in polonium analysis, crucial for environmental and radiological assessments (Matthews et al., 2007).
Eigenschaften
Produktname |
Polonium-208 atom |
|---|---|
Molekularformel |
Po |
Molekulargewicht |
207.98125 g/mol |
IUPAC-Name |
polonium-208 |
InChI |
InChI=1S/Po/i1-1 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-BJUDXGSMSA-N |
Isomerische SMILES |
[208Po] |
Kanonische SMILES |
[Po] |
Synonyme |
208Po radioisotope Po-208 radioisotope Polonium-208 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



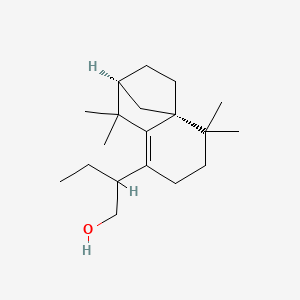
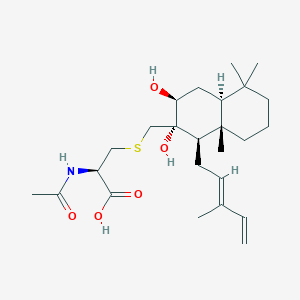
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)
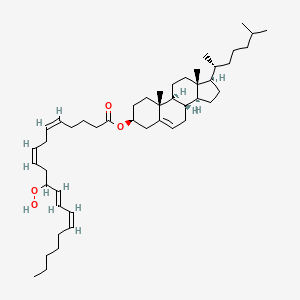
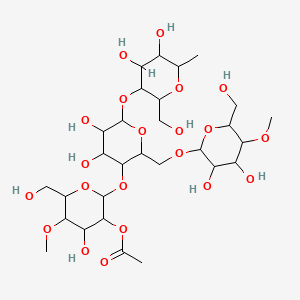
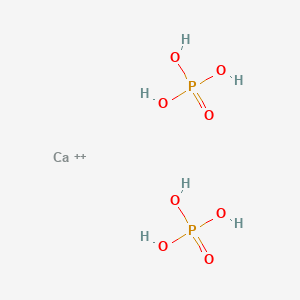
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)
